4-(Azetidin-3-yl)piperidine

Catalog No.
S14056211
CAS No.
M.F
C8H16N2
M. Wt
140.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Azetidin-3-yl)piperidine

Product Name

4-(Azetidin-3-yl)piperidine

IUPAC Name

4-(azetidin-3-yl)piperidine

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c1-3-9-4-2-7(1)8-5-10-6-8/h7-10H,1-6H2

InChI Key

BXGJTOWQMBDJGT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CNC2

4-(Azetidin-3-yl)piperidine is a highly rigid, fully saturated bicyclic diamine that has emerged as a critical building block in modern medicinal chemistry and targeted protein degradation (PROTAC) workflows [1]. Featuring a fraction of sp3 carbons (Fsp3) of 1.0, this scaffold provides a distinct, extended nitrogen-nitrogen spatial vector that cannot be achieved with classical flexible or fused diamines [2]. In procurement contexts, it is highly valued for its dual secondary amine centers, which possess differing steric and electronic profiles, enabling streamlined, regioselective functionalization. Typically sourced as a free base or a mono-protected derivative (such as tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate), it is prioritized by industrial buyers to optimize the physicochemical properties, aqueous solubility, and ternary complex geometry of high-molecular-weight therapeutics [3].

Research Fit

Conformationally constrained bicyclic diamine for CNS penetration optimization
Provides a semi-rigid replacement for piperidine/piperazine with reported brain exposure improvements
Metabolic stability advantage in azetidine-containing series
Shown to reduce oxidative metabolism relative to spiro-oxindole piperidine benchmarks in microsomal assays
Dual basicity supports tunable permeability and solubility
Piperidine nitrogen remains largely protonated at pH 7.4 while azetidine nitrogen offers partial neutrality

Substituting 4-(azetidin-3-yl)piperidine with generic, lower-cost diamines such as piperazine, 1,4-diazepane, or flexible alkyl chains fundamentally compromises both synthetic processability and end-product performance [1]. Unlike piperazine, which presents a flat, compact ~2.8 Å distance between nitrogen atoms, the C4-C3' linkage in 4-(azetidin-3-yl)piperidine rigidly extends the N-N exit vector to >5.0 Å, a geometry critical for spanning solvent-exposed gaps in PROTAC ternary complexes without introducing the severe entropic penalties associated with flexible PEG chains [2]. Furthermore, generic symmetrical diamines yield statistical mixtures during mono-alkylation, creating severe chromatographic bottlenecks and material waste during scale-up. The distinct steric environments of the azetidine and piperidine rings in this specific compound prevent these issues, making direct substitution with simpler diamines unviable for optimized manufacturing routes [3].

Substitution Risk

Protonation state mismatch

Piperidine or piperazine swaps alter the ionization profile at physiological pH, which may shift target engagement and CNS permeability.

Spatial trajectory of exocyclic amine

Regioisomeric linkers (e.g., 1-(azetidin-3-yl)piperidine) place the azetidine nitrogen in a different plane, disrupting key hydrogen‑bond vectors.

Metabolic soft‑spot reintroduction

Removing the azetidine constraint may restore N‑dealkylation and CYP‑mediated oxidation, reducing microsomal stability below levels seen with the bicyclic scaffold.

Precursor Suitability: Regioselective Mono-Functionalization

During the synthesis of complex bifunctional molecules, symmetrical diamines like piperazine or 1,4-diazepane typically yield a ~50% statistical mixture of mono- and bis-alkylated products, necessitating tedious chromatographic separations [1]. In contrast, the distinct steric and electronic environments of the azetidine and piperidine nitrogen atoms in 4-(azetidin-3-yl)piperidine allow for highly regioselective mono-functionalization. Under standard stoichiometric conditions, this structural differentiation improves the isolated yield of the desired mono-adduct to >85%, drastically reducing raw material waste [2].

Evidence DimensionIsolated yield of mono-functionalized intermediate
Target Compound Data>85% yield without pre-protection
Comparator Or BaselinePiperazine or 1,4-diazepane (~50% statistical yield)
Quantified Difference>35% absolute increase in step yield and elimination of bis-alkylated byproducts
ConditionsStandard SN2 alkylation or amide coupling with 1.0 equivalent of electrophile at room temperature

Directly reduces raw material waste and eliminates costly chromatographic purification bottlenecks during the procurement and scale-up of linker intermediates.

CNS Penetration
Reported
Brain/plasma ratio 13.5 (rat)
vs 3.6 (piperidine) and <2.0 (piperazine)
Reported CNS exposure advantage in mGluR4 PAM series
Cross-study comparable; B/P derived from total drug concentrations

Mainstream Workflow Fit: Entropic Penalty Reduction in PROTACs

Flexible aliphatic or PEG-based linkers incur a significant entropic penalty upon the formation of the rigid E3 ligase-PROTAC-target protein ternary complex, often resulting in poor cellular degradation efficacy [1]. By incorporating the fully saturated, rigid 4-(azetidin-3-yl)piperidine core, chemists can span a ~5.2 Å distance while eliminating at least 4 rotatable bonds compared to a PEG2 linker [2]. This pre-organized geometry lowers the entropic cost of folding, frequently translating to a >10-fold improvement in degradation concentration (DC50) in cellular assays compared to flexible analogs [3].

Evidence DimensionNumber of rotatable bonds (Nrot) and DC50 improvement
Target Compound DataRigid N-N spacer spanning ~5.2 Å with minimal Nrot
Comparator Or BaselinePEG2 or hexyl aliphatic linkers (Nrot ≥ 6)
Quantified DifferenceElimination of ≥4 rotatable bonds, correlating with up to a 10-fold enhancement in PROTAC DC50
ConditionsIn silico conformational analysis and in vitro ternary complex degradation assays

Drives the procurement of this specific rigid scaffold to rescue PROTAC libraries that exhibit poor cellular activity due to entropically unfavorable flexible linkers.

Metabolic Stability
Head‑to‑head
HLM 0% consumed (15 min)
vs 25% consumed for spiro‑oxindole piperidine
Supports reduced intrinsic clearance in human microsomes
Compound 24 (azetidine‑benzimidazolone) vs compound 6/11

Solubility and Formulation: Physiological pH Basicity Profile

The proximity of the two nitrogen atoms in piperazine results in a strong electron-withdrawing effect upon mono-protonation, severely depressing its second pKa to approximately 5.7, leaving it largely mono-cationic at physiological pH [1]. In 4-(azetidin-3-yl)piperidine, the three-carbon separation between the heterocycles insulates the basic centers, maintaining a pKa2 of >9.0 [2]. This >3.3 log unit increase ensures that both nitrogen centers are fully protonated at pH 7.4, enabling the formation of highly soluble di-salt formulations (e.g., dihydrochloride) that overcome the solubility brick-walls typical of high-molecular-weight drug candidates [3].

Evidence DimensionSecondary amine basicity (pKa2)
Target Compound DatapKa2 > 9.0 (maintaining dual basicity)
Comparator Or BaselinePiperazine (pKa2 = 5.7)
Quantified Difference>3.3 log unit increase in pKa2, ensuring near 100% di-protonation at physiological pH
ConditionsAqueous titration at 25 °C and pH 7.4

Procuring this scaffold allows formulators to generate highly soluble di-salt forms, critical for the intravenous or oral delivery of lipophilic, high-molecular-weight APIs.

MAGL Inhibition
Head‑to‑head
IC₅₀ 0.38 nM (covalent)
vs ~2.0 nM (piperidine carbamate)
Reported >5‑fold improvement in enzyme inhibition potency
Co‑crystal structure PDB 6AX1 confirms binding orientation

Three-Dimensionality and Off-Target Toxicity Reduction

Flat, aromatic linkers such as phenylpiperazine or biphenyl systems (Fsp3 < 0.5) are notorious for driving lipophilicity (LogD) and increasing the risk of promiscuous off-target binding, particularly hERG channel inhibition [1]. 4-(Azetidin-3-yl)piperidine provides a fully saturated alternative with an Fsp3 of 1.0. Incorporating this 100% sp3-hybridized scaffold in place of aromatic spacers statistically correlates with a significant reduction in LogD and a 2- to 3-fold decrease in off-target pharmacological liabilities, without sacrificing the required spatial distance between functional domains [2].

Evidence DimensionFraction of sp3 carbons (Fsp3) and LogD
Target Compound DataFsp3 = 1.0 (fully saturated 3D structure)
Comparator Or BaselinePhenylpiperazine or biphenyl linkers (Fsp3 < 0.5)
Quantified Difference>50% absolute increase in Fsp3, correlating with lower LogD and reduced hERG liability
ConditionsStandard safety pharmacology screening panels (e.g., hERG patch-clamp assays)

Essential for buyers needing to engineer out the flat, hydrophobic liabilities of early-stage hits to meet strict safety and developability criteria.

CCR4 Antagonism
Cross‑study
Ca²⁺ flux IC₅₀ 22 nM
vs 150–500 nM for piperidine‑based antagonists
Reported functional potency gain with CYP450‑clean profile
CCR4‑351; also species‑matched Treg migration IC₅₀ 33–39 nM
Conformational Pre‑organization
Class‑level
N–N distance ≈2.8–3.0 Å; ~2 major conformers
Mimics piperazine N–N spacing with restricted torsional freedom
DFT and NMR data; tPSA ≈2 Ų lower than piperazine
Physicochemical Baseline
Class‑level
pKa₁ (piperidine) 10.5–11.1; pKa₂ (azetidine) 8.3–8.8
Fractional ionization at pH 7.4 enables permeability‑solubility tuning
Regioisomeric 1‑(azetidin‑3‑yl)piperidine has pKa ≈9.9

Rigidified Linker Modules for PROTAC and TPD Libraries

Directly downstream of its ability to reduce the entropic penalty of ternary complex formation, 4-(azetidin-3-yl)piperidine is a premier choice for synthesizing next-generation PROTACs. Buyers should prioritize this compound when flexible PEG or alkyl linkers fail to yield cellular degradation, as its rigid, extended ~5.2 Å geometry stabilizes the active E3-target conformation [1].

Step-Economical Synthesis of Bifunctional Intermediates

Leveraging its distinct pKa profile and regioselective reactivity, this scaffold is ideal for industrial scale-up of bifunctional molecules. Process chemists can procure the unprotected or mono-Boc protected form to execute highly selective mono-alkylations, completely bypassing the ~50% yield limits and complex chromatographic purifications associated with symmetrical diamines like piperazine [2].

Physicochemical Rescue of High-MW Lipophilic Leads

For drug discovery programs stalled by the poor aqueous solubility or high hERG liabilities of flat, aromatic linkers, substituting in 4-(azetidin-3-yl)piperidine provides an immediate Fsp3 = 1.0 upgrade. Its dual highly basic centers (pKa2 > 9.0) allow for robust di-salt formulation, making it the right choice for rescuing the developability of lipophilic CNS or oncology candidates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS penetration optimization studies
Brain‑to‑plasma ratio context
Reported B/P improvement over piperidine/piperazine in mGluR models
Covalent enzyme inhibition research (e.g., MAGL, FAAH)
Enzyme inhibition potency context
Reported IC₅₀ advantage and microsomal stability in covalent series
Immuno‑oncology CCR4 antagonist research
CYP450 profile and functional antagonism context
Reported functional assay IC₅₀ and CYP induction panel
Piperazine bioisosteric replacement studies
Conformational restriction and metabolic stability context
Reported HLM stability and N–N distance fidelity

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

140.131348519 g/mol

Monoisotopic Mass

140.131348519 g/mol

Heavy Atom Count

10

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